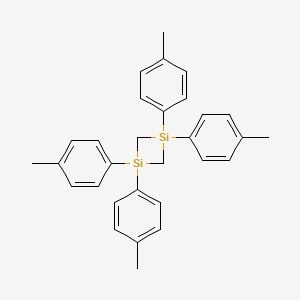
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon atoms bonded to aromatic rings
Preparation Methods
The synthesis of 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane typically involves the reaction of dichlorodiphenylsilane with sodium to form the desired product. This reaction is carried out under controlled conditions to ensure the formation of the correct isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: This compound can undergo substitution reactions where one or more of the aromatic hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications, such as drug delivery systems.
Medicine: Its potential use in developing new pharmaceuticals is being investigated, particularly in the area of silicon-based drugs.
Industry: This compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane can be compared to other oligosilanes, such as:
1,1,2,2-Tetrakis(trimethylsilyl)disilane: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrakis(trimethylsilyl)cyclohexasilane: Another related compound with a cyclic structure, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of silicon and aromatic groups, which imparts distinct electronic and steric characteristics.
Properties
CAS No. |
170473-76-4 |
|---|---|
Molecular Formula |
C30H32Si2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(4-methylphenyl)-1,3-disiletane |
InChI |
InChI=1S/C30H32Si2/c1-23-5-13-27(14-6-23)31(28-15-7-24(2)8-16-28)21-32(22-31,29-17-9-25(3)10-18-29)30-19-11-26(4)12-20-30/h5-20H,21-22H2,1-4H3 |
InChI Key |
WGEDXFRCCKSZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


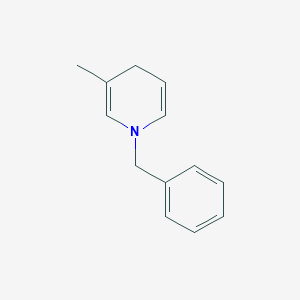
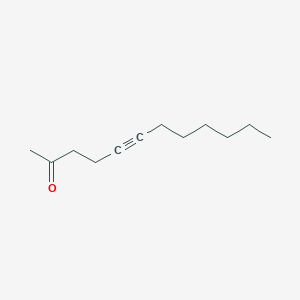
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
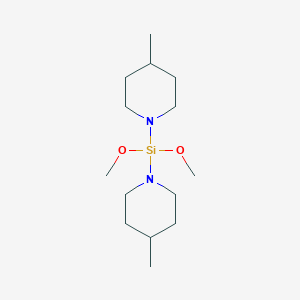
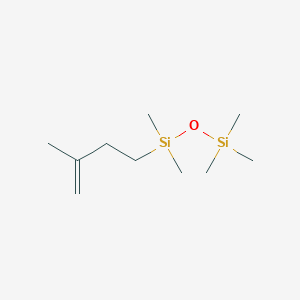
silane](/img/structure/B14265414.png)
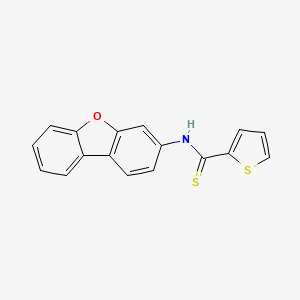
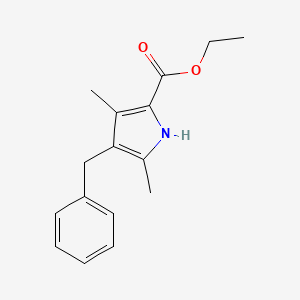
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
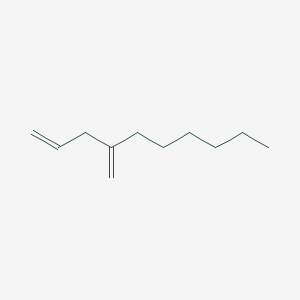
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
